Cas no 53974-20-2 (1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine)

1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine structure
53974-20-2 structure
Product name:1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
CAS No:53974-20-2
MF:C8H6N4
Molecular Weight:158.16004
MDL:MFCD25542399
CID:1090401
PubChem ID:71307714

1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine 化学的及び物理的性質

名前と識別子

    • 1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
    • 7H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
    • SCHEMBL13739109
    • DTXSID10745415
    • A870591
    • 53974-20-2
    • CS-D0111
    • 3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
    • MDL: MFCD25542399
    • インチ: InChI=1S/C8H6N4/c1-2-9-7-6(1)8-10-3-4-12(8)5-11-7/h1-5,10H
    • InChIKey: MNYXVVVQTZCMLV-UHFFFAOYSA-N
    • SMILES: C1=CN=C2C1=C3NC=CN3C=N2

計算された属性

  • 精确分子量: 158.059246208g/mol
  • 同位素质量: 158.059246208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 46Ų

1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H63050-250mg
1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
53974-20-2 95%
250mg
¥2498.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H63050-1g
1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
53974-20-2 95%
1g
¥4988.0 2023-09-07
Chemenu
CM152152-1g
1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
53974-20-2 95%+
1g
$1245 2021-08-05
eNovation Chemicals LLC
D490813-1G
1H-IMIDAZO[1,2-C]PYRROLO[3,2-E]PYRIMIDINE
53974-20-2 95%
1g
$840 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H63050-100mg
1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
53974-20-2 95%
100mg
¥1498.0 2023-09-07
Chemenu
CM152152-250mg
1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
53974-20-2 95%+
250mg
$581 2021-08-05
Chemenu
CM152152-100mg
1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
53974-20-2 95%+
100mg
$324 2021-08-05
Chemenu
CM152152-1g
1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
53974-20-2 95%+
1g
$*** 2023-05-30
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-0838-5g
1H-IMIDAZO[1,2-C]PYRROLO[3,2-E]PYRIMIDINE
53974-20-2 95%
5g
$2015 2023-09-07

1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine 関連文献

1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidineに関する追加情報

Chemical Exploration of 1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine (CAS No. 53974-20-2): A Hub for Modern Pharmaceutical Innovation

The compound 1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine, identified by the CAS number 53974-20-2, represents a fascinating scaffold in the realm of pharmaceutical chemistry. This heterocyclic molecule, characterized by its intricate ring system composed of imidazole, pyrrole, and pyrimidine moieties, has garnered significant attention due to its structural complexity and potential biological activities. The unique arrangement of nitrogen-rich rings in this structure not only imparts distinct electronic properties but also opens up a myriad of possibilities for drug design and development.

Recent advancements in medicinal chemistry have highlighted the 1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine scaffold as a versatile platform for exploring novel therapeutic agents. Its fused ring system allows for modifications at multiple positions, enabling the synthesis of a diverse library of derivatives. These derivatives have been investigated for their potential roles in various biological pathways, including inhibition of kinases, modulation of immune responses, and interaction with DNA and RNA.

In particular, the imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine core has been extensively studied for its kinase inhibitory properties. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling cascades that drive tumor growth and progression. Several preclinical studies have demonstrated the efficacy of 1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine derivatives in inhibiting key kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase), which are known to be overexpressed in certain cancer types.

Beyond its kinase inhibitory potential, this compound class has also shown promise in other therapeutic areas. For instance, some derivatives have been found to exhibit anti-inflammatory effects by modulating immune cell function. The ability to fine-tune the pharmacological properties of these molecules through structural modifications has made them attractive candidates for further development into clinical candidates.

The synthesis of 1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine and its derivatives involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclocondensation reactions between appropriate precursors followed by functional group transformations. The use of advanced catalytic systems has also enabled more efficient and sustainable synthetic methodologies.

One notable aspect of this compound's appeal is its structural flexibility. The presence of multiple reactive sites allows chemists to introduce various substituents without compromising the core scaffold's integrity. This flexibility has led to the development of libraries of compounds that can be screened for biological activity using high-throughput screening (HTS) techniques. HTS has become an indispensable tool in modern drug discovery, enabling researchers to rapidly identify hits with promising pharmacological profiles.

The biological evaluation of 1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine derivatives often involves both in vitro and in vivo studies. In vitro assays are used to assess the potency and selectivity of these compounds against target enzymes or receptors. These assays provide valuable insights into the mechanisms of action and help identify potential off-target effects. In vivo studies further validate the efficacy and safety profiles by evaluating the compounds' behavior in living organisms.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates from large compound libraries. Molecular modeling techniques allow researchers to predict how different derivatives will interact with their biological targets based on their three-dimensional structures. This approach not only saves time but also reduces the reliance on experimental screening alone.

Recent publications have highlighted several novel applications of 1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine derivatives beyond traditional kinase inhibition. For example, some studies have explored their potential as antiviral agents by targeting viral proteases or integrases. The ability to adapt this scaffold for different therapeutic targets underscores its versatility as a chemical entity.

The future prospects for this compound class are promising. Ongoing research efforts are focused on improving synthetic methodologies to enhance accessibility and scalability. Additionally, there is a growing interest in developing greener synthetic routes that minimize waste and reduce environmental impact.

In conclusion,1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine (CAS No. 53974-20-2) stands as a beacon of innovation in pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications and refine synthetic strategies,this compound is poised to play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:53974-20-2)1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
A870591
Purity:99%
はかる:1g
Price ($):619.0